molecular formula C20H23N5O2 B2504653 1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319638-74-7

1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

Cat. No. B2504653
CAS RN: 2319638-74-7
M. Wt: 365.437
InChI Key: RNSAMKUDMKZXRJ-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as MPMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. It does not appear to have any significant effects on normal cells or tissues. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea in lab experiments is its high purity and stability. It can be easily synthesized and stored for future use. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics. More research is needed to understand how this compound is metabolized and eliminated from the body.

Future Directions

There are several future directions for research on 1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. More preclinical and clinical studies are needed to determine its safety and efficacy in humans. Another area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, more research is needed to understand the mechanism of action of this compound and its interactions with other drugs.

Synthesis Methods

1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea can be synthesized through a series of chemical reactions involving pyrazole, pyridine, and urea. The synthesis method has been optimized to produce a high yield of the compound with high purity. The chemical structure of this compound has been confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-25-16(13-19(24-25)18-5-3-4-11-21-18)14-23-20(26)22-12-10-15-6-8-17(27-2)9-7-15/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSAMKUDMKZXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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